molecular formula C23H28N2O5 B12158414 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12158414
M. Wt: 412.5 g/mol
InChI Key: KDDIVVBARMBVMD-XUTLUUPISA-N
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Description

1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of a suitable precursor to form the pyrrol-2-one ring.

    Introduction of the Furan-2-yl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the pyrrol-2-one core.

    Addition of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Propoxybenzoyl Group: This step involves the acylation of the pyrrol-2-one core with a propoxybenzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and the hydroxy group can be oxidized under suitable conditions.

    Reduction: The carbonyl group in the pyrrol-2-one ring can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: Its properties make it a candidate for use in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methoxy group instead of a propoxy group.

    1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-ethoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H28N2O5/c1-4-14-29-17-10-8-16(9-11-17)21(26)19-20(18-7-5-15-30-18)25(23(28)22(19)27)13-6-12-24(2)3/h5,7-11,15,20,26H,4,6,12-14H2,1-3H3/b21-19+

InChI Key

KDDIVVBARMBVMD-XUTLUUPISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)O

Origin of Product

United States

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